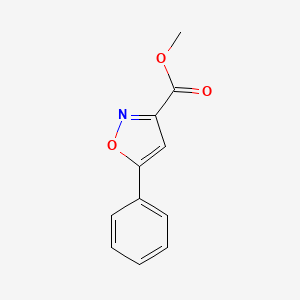

Methyl 5-phenylisoxazole-3-carboxylate

描述

Significance of the Isoxazole (B147169) Scaffold in Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in synthetic and medicinal chemistry. cymitquimica.comwikipedia.org First synthesized by Claisen in the early 20th century, the isoxazole scaffold is prized for its wide spectrum of biological activities. nih.gov This has led to its description as a "privileged" scaffold in drug discovery.

Due to their diverse chemical reactivity and relatively low cytotoxicity, isoxazole derivatives are extensively used in the development of new therapeutic agents. unifi.it They form the structural basis for compounds with antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net The versatility of the isoxazole ring allows for various substitutions, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. nih.gov

Beyond medicine, the isoxazole scaffold is integral to agrochemical research, forming the basis for numerous herbicides, pesticides, and fungicides. chemimpex.com It is also explored in materials science for the creation of novel polymers and liquid crystals. chemimpex.com The development of efficient synthetic routes, such as 1,3-dipolar cycloaddition and multi-component reactions, has further broadened the accessibility and application of isoxazole-based compounds in modern chemical research. nih.govorganic-chemistry.org

Historical Context of Methyl 5-phenylisoxazole-3-carboxylate in Chemical Synthesis and Research

While the parent isoxazole ring has been known for over a century, the specific history of this compound is more recent. The general synthesis of 3,5-disubstituted isoxazoles has been an area of continuous development since the foundational work on isoxazole chemistry. Key strategies include the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.org Research from the 1970s demonstrates regiospecific synthesis methods for isoxazoles, highlighting the ongoing effort to control the structure of these heterocycles. acs.org

A documented modern synthesis of this compound was reported in 2019 by Mishra and his research group. rsc.org Their method involved the initial reaction of acetophenone (B1666503) with diethyl oxalate (B1200264) to produce methyl 2,4-dioxo-4-phenylbutanoate. rsc.org This intermediate was then cyclized using hydroxylamine hydrochloride in refluxing methanol (B129727) to yield the target compound, this compound. rsc.org Another established synthetic route involves the direct reaction of methyl 2,4-dioxo-4-phenylbutanoate with hydroxylamine hydrochloride. unifi.it The compound is primarily known as a stable, solid intermediate used in the synthesis of other functional molecules. chemimpex.com

Overview of Key Research Areas Pertaining to this compound

The research applications of this compound are centered on its utility as a versatile chemical intermediate. chemimpex.com Its structural features allow it to serve as a foundational component for building more elaborate molecules with specific functions.

Key research areas include:

Pharmaceutical Development: The compound is a key building block in the creation of novel drug candidates. chemimpex.com It is particularly employed in the synthesis of bioactive molecules with potential anti-inflammatory, analgesic, and neuroprotective properties. chemimpex.com For instance, it serves as a precursor for 5-phenylisoxazole-3-carbohydrazide, a scaffold used to develop potent enzyme inhibitors. rsc.org Research has also focused on derivatives of the parent 5-phenylisoxazole-3-carboxylic acid as potential inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in conditions like gout. nih.gov

Agrochemical Chemistry: It functions as an intermediate in the synthesis of next-generation pesticides and herbicides. chemimpex.com The isoxazole core is a known feature in various agrochemicals, and this compound provides a convenient route to new derivatives. chemimpex.comwikipedia.org

Materials Science: The compound is explored for its potential role in creating advanced materials, such as specialized polymers and coatings, leveraging the stability and reactivity of the isoxazole ring. chemimpex.com

Synthetic Chemistry: In a broader sense, it is used in the development of new synthetic methodologies and as a reactant in the preparation of other complex heterocyclic systems. unifi.it For example, it has been used as a starting material to study the transformation of isoxazoles into other heterocyclic structures like oxazoles. uc.pt

Compound Data

Below are the key chemical and physical properties of this compound.

Chemical Properties and Identifiers

| Property | Value |

|---|---|

| CAS Number | 51677-09-9 chemimpex.com |

| Molecular Formula | C₁₁H₉NO₃ chemimpex.com |

| Molecular Weight | 203.19 g/mol chembk.com |

| IUPAC Name | methyl 5-phenyl-1,2-oxazole-3-carboxylate |

| Synonyms | Methyl 5-phenyl-1,2-oxazole-3-carboxylate, 5-Phenyl-isoxazole-3-carboxylic acid methyl ester chemimpex.com |

Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystals chemimpex.com |

| Physical Form | Solid chemicalbook.com |

| Melting Point | 78-86 °C chemimpex.com |

| Boiling Point (Predicted) | 370.2 ± 30.0 °C chembk.comchemicalbook.com |

| Density (Predicted) | 1.204 ± 0.06 g/cm³ chembk.comchemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

methyl 5-phenyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPLCJOQBDGMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358625 | |

| Record name | Methyl 5-phenylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51677-09-9 | |

| Record name | Methyl 5-phenylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for Methyl 5 Phenylisoxazole 3 Carboxylate

Conventional Synthetic Routes to Methyl 5-phenylisoxazole-3-carboxylate

1,3-Dipolar Cycloaddition Reactions in this compound Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely utilized method for constructing the isoxazole (B147169) ring system. chem-station.comyoutube.com This reaction involves the concertive addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne, to form the five-membered heterocyclic ring. mdpi.comresearchgate.net The regioselectivity of this reaction is a critical factor in obtaining the desired substitution pattern on the isoxazole core. mdpi.com

To synthesize this compound, the regiochemistry requires a specific pairing of dipole and dipolarophile. The reaction proceeds through the cycloaddition of a methoxycarbonyl-substituted nitrile oxide with phenylacetylene.

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles used extensively in the synthesis of isoxazoles. chem-station.comyoutube.com For the synthesis of the title compound, the required dipole is methoxycarbonylformonitrile oxide. This reactive intermediate is not typically isolated and is instead generated in situ from a stable precursor, most commonly a hydroxyimoyl halide. maynoothuniversity.ie A general procedure involves using methyl 2-chloro-2-(hydroxyimino)acetate as the precursor. rsc.org The addition of a base, such as triethylamine, facilitates the elimination of hydrogen chloride to generate the transient methoxycarbonylformonitrile oxide, which is immediately trapped by the dipolarophile present in the reaction mixture. rsc.org

The dipolarophile component in this synthesis is a terminal alkyne, which reacts with the nitrile oxide to form the aromatic isoxazole ring directly. youtube.com To achieve the 5-phenyl substitution pattern on the final product, phenylacetylene is used as the alkyne dipolarophile. rsc.org The terminal alkyne provides the two carbon atoms (C4 and C5) of the isoxazole ring, with the phenyl group becoming the substituent at the 5-position.

The reaction between an unsymmetrical alkyne like phenylacetylene and a nitrile oxide can theoretically produce two different regioisomers. However, the 1,3-dipolar cycloaddition to form isoxazoles is often highly regioselective. mdpi.com In the reaction of methoxycarbonylformonitrile oxide (generated from methyl 2-chloro-2-(hydroxyimino)acetate) with phenylacetylene, the cycloaddition proceeds with high regioselectivity to yield this compound as the major product. rsc.orgnih.gov This outcome is governed by steric and electronic factors, where the larger phenyl group of the alkyne preferentially orients adjacent to the oxygen atom of the nitrile oxide, leading to the 5-substituted product. mdpi.com

A general laboratory procedure involves dissolving methyl 2-chloro-2-(hydroxyimino)acetate and phenylacetylene in a solvent like tetrahydrofuran (THF), followed by the addition of triethylamine to generate the nitrile oxide in situ and initiate the cycloaddition. rsc.org

| Step | Reactants | Reagents/Solvents | Product | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Methyl 2-chloro-2-(hydroxyimino)acetate, Phenylacetylene | Triethylamine, Tetrahydrofuran (THF) | This compound | rsc.org |

Condensation Reactions Involving Methylketone and Dimethyl Oxalate (B1200264) Precursors

An alternative and highly effective route to this compound involves a two-step process beginning with a Claisen condensation. rsc.org This classic carbon-carbon bond-forming reaction is used to construct a key 1,3-dicarbonyl intermediate, which serves as the direct precursor to the isoxazole ring. wikipedia.orgorganic-chemistry.org

The initial step is a crossed Claisen condensation between acetophenone (B1666503) (a phenyl methyl ketone) and an oxalate ester, such as dimethyl oxalate or diethyl oxalate. rsc.orglibretexts.org The reaction is conducted in the presence of a strong base, typically sodium methoxide in methanol (B129727). rsc.org The base deprotonates the α-carbon of acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of the oxalate ester. youtube.com Subsequent elimination of an alkoxide group yields the β-keto ester intermediate, methyl 4-phenyl-2,4-dioxobutanoate. rsc.org This intermediate contains the necessary carbon framework (phenyl group and the dicarbonyl system) required for the subsequent cyclization step.

Hydroxylamine (B1172632) Hydrochloride Cyclization Methods

The final step in this synthetic sequence is the formation of the isoxazole ring via cyclization of the 1,3-dicarbonyl intermediate. The intermediate, methyl 4-phenyl-2,4-dioxobutanoate, is treated with hydroxylamine hydrochloride (NH₂OH·HCl). rsc.org

This reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the two carbonyl groups of the dicarbonyl compound. The reaction is typically carried out in refluxing methanol for several hours. rsc.org The initial addition is followed by an intramolecular condensation and dehydration, where a molecule of water is eliminated to form the stable, aromatic isoxazole ring. This cyclization specifically yields this compound. rsc.org

| Step | Reactant(s) | Reagents/Solvents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Claisen Condensation | Acetophenone, Diethyl Oxalate | Sodium Methoxide, Methanol | Methyl 4-phenyl-2,4-dioxobutanoate | rsc.org |

| 2. Cyclization | Methyl 4-phenyl-2,4-dioxobutanoate | Hydroxylamine Hydrochloride, Methanol (reflux) | This compound | rsc.org |

In Situ Generation of Intermediates in Isoxazole Synthesis

A common and effective strategy for the synthesis of isoxazoles, including this compound, involves the 1,3-dipolar cycloaddition of alkynes with nitrile oxides. nih.gov However, nitrile oxides are often unstable and are typically generated in situ to avoid decomposition and unwanted side reactions. nih.gov This approach enhances safety and efficiency by ensuring the reactive intermediate is consumed as it is formed.

Several methods are employed for the in situ generation of nitrile oxides:

Dehydrohalogenation of hydroximoyl chlorides: This is a classic method where a base is used to eliminate hydrogen chloride from a hydroximoyl chloride precursor. nih.gov

Oxidation of aldoximes: Various oxidizing agents can convert aldoximes into nitrile oxides. nih.govmdpi.com A biphasic system with bleach (sodium hypochlorite) and a solvent like dichloromethane (DCM) can be used to generate the nitrile oxide from the corresponding aldoxime, which then undergoes intramolecular cycloaddition. mdpi.com

Dehydration of nitroalkanes: This method provides another route to nitrile oxides, often facilitated by dehydrating agents. nih.gov

Coupling of copper carbene and nitroso radical: A copper-catalyzed reaction can generate nitrile oxides in situ from a copper carbene and a nitroso radical, which then react with an alkyne in a [3 + 2] cycloaddition. organic-chemistry.org

From β-keto esters and tert-butyl nitrite: A novel three-component reaction involves the in situ generation of nitrile oxides from copper carbene and tert-butyl nitrite, which then react with β-keto esters to form fully substituted isoxazoles. rsc.org

These in situ methods are crucial for both inter- and intramolecular cycloadditions, leading to the formation of a wide array of isoxazole derivatives, including bicyclic and fused ring systems. nih.govmdpi.com The choice of method often depends on the stability of the starting materials and the desired complexity of the final product.

Metal-Free Synthetic Approaches for this compound Derivatives

While metal-catalyzed reactions are prevalent in isoxazole synthesis, there is a growing interest in developing metal-free alternatives to address concerns about cost, toxicity, and environmental impact. nih.gov These approaches often rely on organocatalysis or leverage the inherent reactivity of the starting materials under specific conditions.

One prominent metal-free method involves the [3 + 2] cycloaddition reaction. For instance, the synthesis of 3,5-disubstituted isoxazoles can be achieved through the reaction of in situ generated nitrile oxides with alkynes without the need for a metal catalyst. rsc.org Another approach utilizes Lewis acids like aluminum trichloride to promote the synthesis of isoxazole derivatives from 2-methylquinoline derivatives and sodium nitrite, avoiding costly and toxic transition metals. nih.gov

Key metal-free strategies include:

Direct cycloaddition: Reaction of stable nitrile oxides with alkynes under thermal conditions.

Organocatalysis: Use of small organic molecules to catalyze the cycloaddition.

Solvent-free reactions: Performing reactions under neat conditions, often with heating, to drive the reaction forward without a metal catalyst.

A specific synthesis of this compound involves the cyclization of an intermediate with hydroxylamine hydrochloride in refluxing methanol, followed by reaction with hydrazine hydrate. rsc.org This sequence highlights a pathway that does not rely on transition metal catalysis for the core isoxazole ring formation.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isoxazoles to develop more sustainable and environmentally friendly processes. niist.res.inbenthamdirect.com These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.com

Key green chemistry strategies in isoxazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids. mdpi.compreprints.org For instance, the synthesis of 5-arylisoxazole derivatives can be conducted in an aqueous medium without a catalyst. nih.gov

Catalyst-Free and Solvent-Free Conditions: Reactions conducted under solvent-free conditions, sometimes with the aid of microwave or ultrasound irradiation, minimize waste and energy consumption. nih.gov

Use of Bio-renewable Resources: Employing catalysts derived from renewable sources, such as agro-waste. An example is the use of Water Extract of Orange Fruit Peel Ash (WEOFPA) as a catalyst for the synthesis of isoxazole derivatives. nih.gov

Ultrasonication: Sonochemistry has emerged as a green alternative, offering enhanced reaction rates, reduced energy use, and higher yields, often under milder conditions and with less need for toxic catalysts. mdpi.compreprints.org

These methods align with the goals of sustainable chemistry by minimizing the environmental footprint of synthetic processes while often providing benefits such as shorter reaction times and simpler work-up procedures. mdpi.com

Microwave-Assisted Synthesis of this compound and Analogs

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, and its application to isoxazole synthesis has been widely explored. nveo.orgzenodo.org Microwave irradiation can lead to rapid heating, enhanced reaction rates, improved yields, and cleaner reaction profiles compared to conventional heating methods. nveo.orgabap.co.in

This technique is particularly effective for the 1,3-dipolar cycloaddition reactions used to form the isoxazole ring. semanticscholar.org For example, a one-pot, three-component synthesis of 3,4,5-substituted isoxazoles has been developed using a microwave-assisted Sonogashira coupling-cycloaddition sequence. This method significantly reduces reaction times from days to minutes and minimizes the formation of byproducts. organic-chemistry.org

The synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride is another process that benefits from microwave irradiation, resulting in good yields in a shorter time frame. nveo.orgabap.co.in The efficiency of microwave-assisted synthesis makes it a highly attractive green chemistry approach for preparing a diverse range of isoxazole analogs. benthamdirect.com

| Starting Materials | Reaction Conditions | Product | Advantages |

| Acid chlorides, terminal alkynes, hydroximinoyl chlorides | Microwave irradiation, one-pot, three-component | 3,4,5-substituted isoxazoles | Reduced reaction time (days to 30 min), increased yields, minimized side-products. organic-chemistry.org |

| Chalcones, hydroxylamine hydrochloride | Microwave irradiation (210 W) | Isoxazole derivatives | Rapid heating, enhanced reaction rate, improved product yield, cleaner reactions. nveo.orgabap.co.in |

| Phenylacetylene, methyl chlorooximidoacetate | Microwave irradiation (120 °C, 10 min) | This compound | Good yield (74%), efficient metal-free cycloaddition. semanticscholar.org |

Ball-Milling Techniques for Environmentally Benign Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

Mechanochemistry, particularly ball-milling, offers a solvent-free and energy-efficient alternative for the synthesis of organic compounds. nih.gov This technique involves the grinding of solid reactants together, often with a catalyst, to induce chemical reactions.

A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed using ball-milling. nih.gov This method involves the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, catalyzed by a recyclable Cu/Al2O3 nanocomposite. The reaction proceeds in moderate to excellent yields and is reproducible on a gram scale. nih.gov

Mechanochemical methods have also been used for the synthesis of curcuminoid-derived 3,5-bis(styryl)isoxazoles by grinding the curcuminoid with hydroxylamine hydrochloride and a catalytic amount of acetic acid. ias.ac.in Furthermore, a catalyst-free, mechanochemical approach has been developed for the in situ synthesis of nitrones followed by intramolecular 1,3-dipolar cycloaddition to yield cis-fused chromano[4,3-c]isoxazoles. rsc.orgmdpi.com These methods are characterized by cleaner reaction profiles, high yields, and short reaction times, highlighting the potential of ball-milling as a green synthetic tool. rsc.org

| Reactants | Conditions | Product | Key Features |

| Terminal alkynes, hydroxyimidoyl chlorides | Ball-milling, Cu/Al2O3 catalyst | 3,5-Isoxazoles | Solvent-free, scalable, recyclable catalyst. nih.gov |

| Curcuminoids, hydroxylamine hydrochloride | Grinding, acetic acid catalyst | 3,5-bis(styryl)isoxazoles | Rapid reaction (1-2 mins), solvent-free. ias.ac.in |

| O-allyl salicylaldehyde derivatives, alkyl/aryl hydroxylamines | Hand-grinding (mortar and pestle) | cis-fused chromano[4,3-c]isoxazoles | Catalyst-free, high yields, short reaction times. rsc.org |

| Symmetrical bis- and tris-alkynes | Ball-milling | 3,5-isoxazole-alkyne adducts | Desymmetrization, controlled cycloaddition. chemrxiv.org |

Retrosynthetic Analysis for this compound and Related Structures

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. lkouniv.ac.in This process involves "disconnections," which are the reverse of known chemical reactions. ox.ac.uk

For this compound, the key structural feature is the 3,5-disubstituted isoxazole ring. The primary disconnection strategy for this core involves the [3+2] cycloaddition reaction.

Primary Disconnection:

The C-O and C-C bonds within the isoxazole ring can be disconnected, corresponding to a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. This leads to two key synthons: a phenyl-substituted nitrile oxide and a methyl propiolate equivalent.

Target Molecule: this compound

Disconnection: [3+2] Cycloaddition

Synthons: Benzonitrile oxide and methyl propiolate.

Synthesis from Precursors:

The synthetic equivalents for these synthons are readily accessible:

Benzonitrile oxide is typically generated in situ from benzaldoxime via oxidation or from benzohydroximoyl chloride via dehydrohalogenation.

Methyl propiolate is a commercially available alkyne.

The forward synthesis would therefore involve the reaction of methyl propiolate with benzonitrile oxide, generated in situ. This is a well-established method for the regioselective synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.org

An alternative retrosynthetic approach could involve functional group interconversion (FGI). For example, the ester group could be derived from a carboxylic acid, which in turn could be synthesized from a precursor with a different functional group at the 3-position. However, the cycloaddition approach is generally the most direct and efficient method for constructing the isoxazole ring of this compound.

Derivatization and Analog Synthesis from Methyl 5 Phenylisoxazole 3 Carboxylate

Synthesis of 5-Phenylisoxazole-3-carboxylic Acid Derivatives

The ester functional group at the 3-position is the most readily modified site on Methyl 5-phenylisoxazole-3-carboxylate. It can be converted into a variety of other functional groups, providing a platform for creating libraries of related compounds.

Hydrolysis of the Methyl Ester to the Carboxylic Acid

The conversion of this compound to its corresponding carboxylic acid, 5-Phenylisoxazole-3-carboxylic acid, is a fundamental step for many subsequent derivatizations. This transformation is typically achieved through basic hydrolysis. mnstate.edu The process involves treating the methyl ester with an aqueous base, such as sodium hydroxide (NaOH), followed by acidification to protonate the resulting carboxylate salt. nih.govresearchgate.net

A common laboratory procedure involves stirring the ester with a solution of 5% NaOH at room temperature. nih.govresearchgate.net After the reaction is complete, the mixture is acidified, typically with a mineral acid like hydrochloric acid (HCl), which causes the 5-Phenylisoxazole-3-carboxylic acid to precipitate out of the solution as a solid. nih.gov

Reaction Scheme: Hydrolysis

| Starting Material | Reagents | Product |

|---|

Formation of Isoxazole-3-carboxamide Derivatives

5-Phenylisoxazole-3-carboxamide derivatives are frequently synthesized from the parent carboxylic acid. The standard method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common coupling agents used for this amide bond formation include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This acyl chloride is then reacted with a primary or secondary amine to furnish the desired amide derivative. This two-step process is highly efficient for a wide range of amines. nih.gov

Table of Synthesized Isoxazole-3-carboxamide Derivatives

| Amine Reactant | Coupling Method | Product |

|---|---|---|

| Methylamine | Acyl Chloride | N-Methyl-5-phenylisoxazole-3-carboxamide chemicalbook.com |

| 3-Chloroaniline | HBTU, DIPEA | N-(3-chlorophenyl)-5-phenylisoxazole-3-carboxamide nih.gov |

Conversion to Hydrazide Derivatives

The synthesis of 5-phenylisoxazole-3-carbohydrazide is achieved by the direct reaction of this compound with hydrazine hydrate (N₂H₄·H₂O). nih.gov This nucleophilic acyl substitution reaction is typically performed by heating the ester and hydrazine hydrate in a suitable solvent, such as methanol (B129727), under reflux conditions for several hours. nih.govdergipark.org.tr The resulting hydrazide is a key intermediate that can be further derivatized, for example, by condensation with aldehydes to form hydrazones. nih.govresearchgate.net

Introduction of Halogen Substituents (e.g., Methyl 4-chloro-5-phenylisoxazole-3-carboxylate)

Direct electrophilic halogenation of the isoxazole (B147169) ring, particularly at the C4 position, is generally challenging due to the electron-deficient nature of the ring system. However, methods for the functionalization of this position have been developed. Transition metal-catalyzed C-H activation is a modern approach to introduce substituents at the C4 position of a pre-formed 3,5-disubstituted isoxazole ring. For instance, Pd(II)-catalyzed C4-iodination has been reported, providing a route to 4-halo-isoxazole derivatives. researchgate.net

Alternatively, 3,4,5-trisubstituted isoxazoles, including those with a halogen at the 4-position, are often synthesized through cycloaddition reactions where one of the precursors already contains the desired substituent. beilstein-journals.orgnih.gov For example, the reaction of a nitrile oxide with a β-ketoester that is substituted at the α-position can yield a 4-substituted isoxazole directly. orgsyn.org

Synthesis of Isoxazole-Linked Glycoconjugates

Isoxazole-linked glycoconjugates can be synthesized by forming a stable linkage between the isoxazole moiety and a carbohydrate unit. A straightforward strategy involves creating an amide bond between 5-phenylisoxazole-3-carboxylic acid and an amino-functionalized sugar. The synthesis begins with the hydrolysis of this compound to the corresponding carboxylic acid as described previously. This carboxylic acid is then coupled with an amino sugar using standard peptide coupling protocols, such as those employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA. nih.gov This approach leverages well-established chemistry to link the heterocyclic core to a biologically relevant sugar scaffold. mdpi.com

Functionalization at Other Positions of the Isoxazole Ring

The isoxazole ring is relatively resistant to classic electrophilic aromatic substitution. nih.gov Therefore, functionalization at positions other than those bearing the phenyl and carboxylate groups primarily targets the C4 position. As mentioned, direct C-H functionalization at the C4 position, often mediated by transition metal catalysts, is a key strategy for derivatizing the existing isoxazole scaffold. researchgate.net This allows for the introduction of groups like halogens, which can then be used in further cross-coupling reactions to introduce carbon-carbon or carbon-heteroatom bonds. The synthesis of 3,4,5-trisubstituted isoxazoles is also frequently accomplished by designing the synthesis of the ring itself to incorporate the desired functionality from the start, rather than by modification of the pre-formed heterocycle. beilstein-journals.orgnih.gov

Preparation of Bioactive Analogues

The isoxazole scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net this compound is a key precursor for creating new bioactive molecules, primarily through modification of the ester functionality.

A significant application of this scaffold is in the development of xanthine (B1682287) oxidase (XO) inhibitors, which are important for treating hyperuricemia and gout. nih.govnih.gov The synthesis of these inhibitors typically involves the initial hydrolysis of this compound to its corresponding carboxylic acid, 5-phenylisoxazole-3-carboxylic acid. This acid is then activated and coupled with various amines to produce a library of amide derivatives.

Research has shown that strategic substitution on the phenyl ring of the 5-phenylisoxazole-3-carboxamide scaffold significantly influences inhibitory potency against xanthine oxidase. nih.gov A study systematically synthesized a series of derivatives and found that the presence and position of a cyano group on the phenyl ring were critical for activity. nih.gov For instance, the compound with a cyano group at the 3-position of the phenyl ring was identified as a particularly potent inhibitor, with an IC₅₀ value in the submicromolar range. nih.govnih.gov This highlights the importance of the 5-phenylisoxazole-3-carboxylic acid framework as a foundation for the structure-guided design of novel, non-purine-based xanthine oxidase inhibitors. nih.gov

Beyond XO inhibition, other derivatives of the phenylisoxazole core have demonstrated potential therapeutic applications. For example, phenylisoxazole-based hybrids have been synthesized and evaluated as potential inhibitors of α-amylase and α-glucosidase, which are relevant targets for managing type 2 diabetes. nih.gov Additionally, isonicotinylhydrazone derivatives prepared from phenylisoxazole carbaldehydes have shown promising antitubercular activity. researchgate.net These examples underscore the utility of the phenylisoxazole moiety as a versatile template in medicinal chemistry.

| Derivative Class | Target Bioactivity | Key Structural Features | Reference |

|---|---|---|---|

| Substituted 5-phenylisoxazole-3-carboxamides | Xanthine Oxidase Inhibition | Cyano-substitution on the phenyl ring, particularly at the 3-position, enhances potency. | nih.gov |

| Phenylisoxazole-quinoxaline hybrids | α-Amylase and α-Glucosidase Inhibition | Combination of the phenylisoxazole scaffold with a quinoxaline moiety. | nih.gov |

| Phenylisoxazole carbaldehyde isonicotinylhydrazones | Antitubercular Activity | Hydrazone linkage between the phenylisoxazole core and an isonicotinyl group. | researchgate.net |

Synthesis of Isomeric Oxazole Counterparts (e.g., Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate)

The conversion of isoxazoles into their isomeric oxazoles is a well-documented rearrangement that can be induced either thermally or photochemically. This transformation provides a synthetic route to oxazole derivatives that may be difficult to access through other methods. The reaction is of significant interest as it allows for the generation of structural diversity from a common isoxazole precursor.

The generally accepted mechanism for this rearrangement involves the initial cleavage of the weak N-O bond of the isoxazole ring upon irradiation with UV light. This homolytic cleavage is proposed to generate a vinyl nitrene intermediate, which rapidly undergoes cyclization to a highly strained 2H-azirine. This azirine intermediate is typically not isolated but proceeds through another ring-opening step to form a nitrile-ylide. The final step is a recyclization of the nitrile-ylide to yield the more stable oxazole ring system.

Studies on the photochemistry of phenyl-substituted isoxazoles have confirmed this rearrangement pathway. For example, 5-phenylisoxazole has been shown to undergo phototransposition to 5-phenyloxazole. researchgate.net More specifically, research on Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, an analogue structurally very similar to the title compound, has provided detailed insight into this photoisomerization process. Upon UV irradiation in an inert matrix, this compound was converted into its corresponding oxazole isomer. The reaction proceeds through the interchange of the N-2 and C-3 atoms of the isoxazole ring.

Applying this mechanistic understanding to this compound, the expected product of photochemical rearrangement would be Methyl 5-phenyl-1,3-oxazole-2-carboxylate. To synthesize the specifically requested target, Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate , one would need to start with the corresponding substituted isoxazole, namely Methyl 3-chloro-5-phenylisoxazole-4-carboxylate, and subject it to photochemical conditions. The rearrangement provides a strategic pathway to access substituted phenyl-oxazole carboxylates from readily available isoxazole precursors.

| Isoxazole Precursor | Reaction Condition | Oxazole Product | Key Intermediates | Reference |

|---|---|---|---|---|

| 5-Phenylisoxazole | Photochemical (UV) | 5-Phenyloxazole | 2H-Azirine, Nitrile-ylide | researchgate.net |

| Methyl 4-chloro-5-phenylisoxazole-3-carboxylate | Photochemical (UV) | Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (inferred) | Vinyl nitrene, 2H-Azirine, Nitrile-ylide |

Computational Chemistry and Theoretical Investigations of Methyl 5 Phenylisoxazole 3 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to study isoxazole (B147169) derivatives due to its favorable balance between accuracy and computational cost. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-311++G(d,p) to perform these calculations. researchgate.netresearchgate.net

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. This process predicts key structural parameters, including bond lengths, bond angles, and dihedral angles.

For isoxazole systems, DFT calculations can accurately predict the molecular geometry. For instance, in the related isomer Methyl 3-phenylisoxazole-5-carboxylate, the dihedral angle between the isoxazole and phenyl rings was determined by X-ray crystallography to be 19.79 (12)°. nih.gov The ester group in that molecule is inclined to the isoxazole ring by 12.14 (6)°. nih.gov Theoretical calculations for Methyl 5-phenylisoxazole-3-carboxylate would aim to reproduce such parameters. The optimized geometric parameters obtained from calculations are often in good agreement with experimental data from techniques like single-crystal X-ray diffraction. researchgate.net

Below is a table of selected experimental bond lengths for the isomeric compound, Methyl 3-phenylisoxazole-5-carboxylate, which serve as a benchmark for what theoretical predictions would aim to match. nih.gov

| Bond | Length (Å) |

| N1—O1 | 1.402 (2) |

| N1—C7 | 1.308 (3) |

| O1—C9 | 1.351 (3) |

| C9—C11 | 1.469 (3) |

| C7—C6 | 1.469 (3) |

This interactive table shows experimental bond lengths for the isomer Methyl 3-phenylisoxazole-5-carboxylate.

The Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable conformers (energy minima) and transition states (saddle points) that connect them. For a molecule like this compound, with rotatable bonds between the phenyl and isoxazole rings and between the isoxazole and carboxylate groups, several conformations are possible.

Computational studies on similar phenylisoxazole derivatives have been performed to identify the most stable conformers in both gas and liquid phases. researchgate.net Such analysis involves systematically rotating key dihedral angles and calculating the energy at each step. The resulting energy profile reveals the most energetically favorable spatial arrangement of the molecule. To confirm that an optimized structure is a true energy minimum, Hessian matrix calculations are performed; the absence of imaginary frequencies indicates a stable point on the PES. semanticscholar.org

Once the molecular geometry is optimized to an energy minimum, harmonic frequency calculations can be performed. These calculations predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra.

The assignments of these theoretical vibrational frequencies are often aided by potential energy distribution (PED) analysis. researchgate.net It is a standard practice to apply scaling factors to the calculated frequencies. This is because the harmonic approximation used in the calculations tends to overestimate vibrational frequencies compared to experimental anharmonic values. The scaled theoretical spectrum can then be compared with experimental results to confirm the structure and aid in the interpretation of spectroscopic data.

Quantum Chemical Modeling of Molecular Properties

Quantum chemical modeling allows for the calculation of various electronic properties that are crucial for understanding the reactivity and behavior of a molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's ability to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.gov In computational studies of related phenylisoxazole derivatives, the HOMO-LUMO gap has been calculated to assess the stability and reactivity of different isomers. researchgate.net

| Orbital | Description |

| HOMO | Highest Occupied Molecular Orbital; electron donor |

| LUMO | Lowest Unoccupied Molecular Orbital; electron acceptor |

| ΔE Gap | Energy difference; indicates chemical reactivity and stability |

This interactive table outlines the key concepts in Frontier Molecular Orbital theory.

Internal charge transfer can be investigated using several computational tools. Natural Bond Orbital (NBO) analysis is used to study hyperconjugative interactions and stabilizing effects arising from electron delocalization between occupied and unoccupied orbitals. researchgate.net For phenylisoxazole systems, NBO analysis can reveal the stabilizing interactions between the phenyl ring, the isoxazole core, and the carboxylate group.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecular surface, using a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.netnih.gov For this compound, an MEP map would predict the sites most susceptible to nucleophilic and electrophilic attack. For example, in similar structures, the oxygen atom of a carbonyl group is often identified as a site susceptible to electrophilic attack. researchgate.net

Mulliken Population Analysis on Atomic Charges

No published studies containing a Mulliken population analysis for this compound could be located. This type of analysis is fundamental in computational chemistry for determining the partial atomic charges within a molecule, offering insights into its electrostatic potential, reactivity, and intermolecular interactions. Without specific calculations, a data table of atomic charges for this compound cannot be generated.

Molecular Orbital Contributions (TDOS, PDOS, OPDOS)

There is no available research that details the Total Density of States (TDOS), Partial Density of States (PDOS), or Overlap Population Density of States (OPDOS) for this compound. These analyses are crucial for understanding the molecule's electronic structure, identifying the contributions of different atoms or fragments to the frontier molecular orbitals (HOMO and LUMO), and characterizing the nature of its chemical bonds.

Thermodynamic Studies and Energy Barriers

Detailed thermodynamic studies, including the calculation of properties such as enthalpy, entropy, and Gibbs free energy, specifically for this compound, are not present in the accessible literature. Furthermore, information regarding the energy barriers associated with conformational changes, such as the rotation around the bond connecting the phenyl and isoxazole rings, has not been reported.

Molecular Dynamics Simulations and Conformer Interconversions

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are powerful tools for investigating the dynamic behavior of molecules over time, exploring their conformational landscape, and understanding the pathways and kinetics of interconversion between different stable conformers. The absence of such studies means that the dynamic conformational behavior of this specific molecule remains unexplored in the literature.

Mechanistic Research on Transformations of Methyl 5 Phenylisoxazole 3 Carboxylate

Photochemical Rearrangements and Isomerizations

The photochemistry of isoxazoles is dominated by their isomerization to oxazoles, a transformation that has been the subject of considerable mechanistic investigation. acs.orgnih.gov For Methyl 5-phenylisoxazole-3-carboxylate, irradiation with UV light is expected to initiate a cascade of reactive intermediates, leading to the formation of Methyl 5-phenyl-1,3-oxazole-2-carboxylate. This process is not a simple one-step conversion but involves several key intermediates that dictate the reaction pathway.

Isoxazole (B147169) to Oxazole Photoisomerization Mechanism

The generally accepted mechanism for the photoisomerization of isoxazoles to oxazoles begins with the photoexcitation of the isoxazole ring. researchgate.net Upon absorption of UV radiation (typically around 222-254 nm), the molecule is promoted to an excited singlet state. acs.orgnih.gov The primary photochemical event is the homolytic cleavage of the weakest bond in the ring, the N-O bond. nih.govrsc.org

Photoexcitation and N-O Bond Cleavage: The isoxazole absorbs a photon, leading to the homolysis of the N-O bond to form a vinyl nitrene.

Ring Contraction to Azirine: The vinyl nitrene intermediate rapidly collapses to form a 2H-azirine intermediate. acs.org

Ring Expansion to a Nitrile Ylide: The azirine undergoes cleavage of the C-C bond to form a zwitterionic nitrile ylide intermediate. acs.orgresearchgate.net

Electrocyclization to Oxazole: The nitrile ylide then undergoes a 1,5-electrocyclization to form the final, more stable oxazole product. nih.gov

Table 1: Key Intermediates in Isoxazole Photoisomerization

| Intermediate | Structure | Role in Mechanism |

|---|---|---|

| Vinyl Nitrene | Diradical species | Formed immediately after N-O bond cleavage. |

| 2H-Azirine | Three-membered ring | Key isolable or detectable intermediate. |

| Nitrile Ylide | 1,3-dipolar species | Precursor to the final oxazole product. |

Identification and Characterization of Azirine Intermediates

The 2H-azirine ring is a cornerstone intermediate in the photochemical rearrangement of isoxazoles. nih.gov For this compound, the expected intermediate would be Methyl 3-phenyl-2H-azirine-2-carboxylate. The formation of this strained three-membered ring is a consequence of the rapid collapse of the initially formed vinyl nitrene. acs.org

The stability and reactivity of azirines are highly dependent on their substituents. While often transient, in some photochemical systems, azirine intermediates have been isolated and characterized, particularly at low temperatures. nih.gov The isomerization of isoxazoles containing a heteroatom substituent at the C5 position is a known method for preparing 2H-azirine-2-carboxylic acid derivatives. beilstein-journals.org Theoretical and experimental studies have confirmed that the azirine can undergo further photochemical reactions. Depending on the excitation wavelength, cleavage of either the C-C or C-N bond of the azirine ring can occur, leading to different reaction pathways. scispace.com The C-C bond cleavage is the productive step towards oxazole formation, while C-N bond cleavage can lead to other products like ketenimines. scispace.com

Detection of Nitrile-Ylide Intermediates

Nitrile ylides are elusive, 1,3-dipolar species that serve as the direct precursors to the oxazole ring in the photoisomerization cascade. acs.orgresearchgate.net Their transient nature makes them difficult to detect directly. However, elegant experiments using low-temperature matrix isolation techniques coupled with infrared spectroscopy have provided definitive evidence for their existence. acs.orgnih.govsemanticscholar.org

In studies on 3,5-dimethylisoxazole, researchers were able to trap and characterize the carbonyl nitrile ylide intermediate by irradiating the sample at 15 K in an argon matrix. acs.orgnih.gov Subsequent irradiation of the trapped nitrile ylide at a longer wavelength (where other species did not absorb) induced its transformation into the corresponding oxazole, confirming its role as a key intermediate. nih.govacs.org For this compound, the analogous intermediate would be a carbonyl nitrile ylide derived from the C-C bond cleavage of the azirine. Theoretical calculations support the 1,5-electrocyclization of this ylide as a rapid and favorable process leading to the final oxazole product. nih.gov

Thermal Decomposition Mechanisms of Isoxazole Scaffolds

When subjected to high temperatures, isoxazole scaffolds, including that of this compound, undergo decomposition through mechanisms distinct from their photochemical pathways. The thermal decomposition of isoxazoles generally requires higher energy input and can lead to a variety of fragmentation products.

Theoretical studies on the parent isoxazole molecule suggest that the primary unimolecular decomposition channel involves an initial isomerization to an acyl-ketenimine intermediate (NCCH₂CHO). acs.org This intermediate then fragments to produce acetonitrile (CH₃CN) and carbon monoxide (CO), which are the major observed products in high-temperature pyrolysis experiments. acs.org An alternative, higher-energy pathway is proposed to account for the formation of minor products such as hydrogen cyanide (HCN) and ketene (H₂CCO). acs.org In some cases, particularly with specific substitution patterns, decomposition can proceed through the intermediacy of 1-azirines, which then react with other species present in the medium. rsc.org The specific products and dominant pathways for the thermal decomposition of this compound would be influenced by the phenyl and methyl carboxylate substituents, but the fundamental mechanism is expected to involve ring cleavage and rearrangement to form stable, smaller molecules.

Reductive Ring Opening Mechanisms

The weak N-O bond of the isoxazole ring is also susceptible to reductive cleavage, providing a valuable synthetic route to β-amino enones and other functionalized acyclic compounds. This transformation can be achieved using various reducing agents, with the mechanism depending on the specific reagent employed.

A common method involves the use of molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water, which effectively cleaves the N-O bond to yield β-amino enones. Other transition metal catalysts are also effective. For instance, iron(III)-catalyzed ring-opening reactions have been reported. The proposed mechanism involves the cleavage of the isoxazole by the metal catalyst to generate a nitrene intermediate, which then reacts further. The specific outcome of these reductive openings can be influenced by the substituents on the isoxazole ring.

The reductive ring opening of isoxazoles is also a recognized metabolic pathway for certain pharmaceutical compounds. In these biological systems, the reduction is often catalyzed by NADH-dependent reductases found in the liver or by intestinal microflora. This enzymatic process leads to the formation of stable, ring-opened metabolites. For this compound, reductive cleavage would be expected to break the N-O bond, leading to the formation of a β-amino-α,β-unsaturated carbonyl compound after hydrolysis of the initial intermediate.

Table 2: Comparison of Transformation Mechanisms

| Transformation | Conditions | Key Initial Step | Major Product Type |

|---|---|---|---|

| Photochemical Rearrangement | UV light (e.g., 254 nm) | N-O bond homolysis | Oxazole isomer |

| Thermal Decomposition | High temperature (e.g., >800 K) | Ring isomerization/cleavage | Small molecule fragments (nitriles, CO) |

| Reductive Ring Opening | Reducing agents (e.g., Mo(CO)₆, Fe(III), enzymes) | N-O bond reductive cleavage | Acyclic β-amino enones |

Utilization in Pharmaceutical Development and Medicinal Chemistry Research

The structural attributes of this compound make it an attractive scaffold for the generation of compound libraries in drug discovery programs. Researchers have utilized this intermediate to explore structure-activity relationships and develop novel therapeutic agents with a variety of biological activities.

Building Block for Bioactive Molecules with Anti-inflammatory and Analgesic Properties

The isoxazole nucleus is a key feature in many compounds investigated for their anti-inflammatory and analgesic effects. While direct studies on this compound's intrinsic activity are not extensively documented, its derivatives have shown promise in this area. For instance, various 3-substituted-isoxazole-4-carboxamide derivatives have been synthesized and evaluated for their antinociceptive potential. nih.gov These studies highlight the importance of the isoxazole core as a pharmacophore in the design of new analgesic agents. nih.gov The general strategy involves modifying the carboxylate group of the isoxazole ring system to create amides and other functional groups, leading to compounds with potential therapeutic effects.

Synthesis of Potential Neuroprotective Agents

The isoxazole scaffold is being explored for its potential in the development of neuroprotective agents. While research directly involving this compound in this specific application is emerging, the broader class of isoxazole-containing compounds has been associated with activities relevant to neuroprotection. For example, antagonists of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders, sometimes feature heterocyclic ring systems. Selective antagonists for mGlu1 and mGlu5 receptors have demonstrated neuroprotective potential in both in vitro and in vivo models. nih.gov This suggests that the isoxazole moiety could serve as a valuable component in the design of novel central nervous system (CNS) active compounds, including those with neuroprotective properties.

Precursor for Compounds with Antitumor Activity

The isoxazole ring is a structural motif found in a number of compounds with demonstrated anticancer properties. nih.gov The versatility of the isoxazole scaffold allows for the synthesis of a wide array of derivatives that can be screened for antitumor activity. espublisher.com Research has shown that novel 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)amino] substituted 4(3H)-quinazolinone derivatives exhibit antineoplastic activity in vitro against various human cancer cell lines, including Burkitt's lymphoma, chronic myelogenous leukemia, and histiocytic lymphoma. nih.gov In these examples, the 5-phenylisoxazole moiety, derivable from precursors like this compound, forms a key part of the larger molecular structure responsible for the observed cytotoxic effects. nih.gov The most active of these quinazolinone derivatives displayed IC50 values in the range of 16-30 microM. nih.gov

Intermediate in Anti-HIV Research

The development of novel antiretroviral agents is a critical area of medicinal chemistry, and heterocyclic compounds, including isoxazoles, have been investigated as potential inhibitors of HIV replication. The phenylisoxazole scaffold has been incorporated into more complex molecules to evaluate their anti-HIV activity. For example, a series of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues were synthesized and tested for their in vitro anti-HIV activity. nih.gov One compound from this series showed promising activity against the IIIB and ROD strains of HIV, with an IC50 value of 9.05 microM for the IIIB strain. nih.gov This demonstrates the utility of the phenylisoxazole core, accessible from starting materials like this compound, as a foundational element in the design of new anti-HIV agents.

Scaffold for Xanthine (B1682287) Oxidase Inhibitors

This compound is a direct precursor to 5-phenylisoxazole-3-carboxylic acid and its derivatives, which have been identified as potent inhibitors of xanthine oxidase. This enzyme plays a crucial role in purine metabolism and is a key target for the treatment of hyperuricemia and gout. A number of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and shown to inhibit xanthine oxidase at micromolar and submicromolar concentrations. nih.gov Molecular modeling studies have provided insights into the binding mode of these compounds with the enzyme, aiding in the structure-guided design of new, non-purine-based xanthine oxidase inhibitors. nih.gov

| Compound Class | Target | Observed Potency |

|---|---|---|

| 5-phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase | Micromolar to submicromolar range |

Development of GATA4 and NKX2-5 Protein–Protein Interaction Modulators

A significant application of the 5-phenylisoxazole-3-carboxylate scaffold is in the development of modulators of the GATA4 and NKX2-5 protein-protein interaction (PPI). These transcription factors are critical for heart development and function. Small molecules that can modulate this interaction are of great interest for potential therapeutic applications in cardiac regeneration and disease. A phenylisoxazole carboxamide, identified as a hit compound, was found to inhibit the transcriptional synergy between GATA4 and NKX2-5. nih.gov This has led to the synthesis and characterization of numerous derivatives to explore the chemical space around this scaffold.

| Compound Derivative | Biological Target | Effect |

|---|---|---|

| Phenylisoxazole carboxamides | GATA4-NKX2-5 protein-protein interaction | Inhibition of transcriptional synergy |

Role in Agrochemical Research and Development

The isoxazole moiety is a well-established pharmacophore in the development of agrochemicals, and this compound serves as a valuable precursor in this arena. The inherent biological activity associated with the isoxazole ring makes it a target for the synthesis of novel herbicides and pesticides.

Intermediate for Herbicides and Pesticides

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of isoxazole derivatives has demonstrated significant potential. Substituted isoxazoles have been shown to possess insecticidal and fungicidal properties. nih.govresearchgate.net The structural framework of this compound provides a versatile scaffold for the introduction of various functional groups, enabling the systematic exploration of structure-activity relationships. This process is crucial in the design of new active ingredients for crop protection that exhibit high efficacy and selectivity.

Research in this area often involves the conversion of the methyl ester to other functional groups, such as amides or hydrazides, to generate a library of compounds for biological screening. The phenyl group can also be modified to fine-tune the biological activity and physical properties of the resulting molecules. The ultimate goal is to develop novel agrochemicals that are effective against target pests while minimizing environmental impact.

Research in Material Science Applications

The application of this compound extends beyond the life sciences into the realm of material science, where it holds potential as a precursor for specialized polymers and coatings.

Precursor for Polymers and Coatings

Currently, there is limited specific research detailing the use of this compound as a direct monomer or precursor in the synthesis of commercial polymers or coatings. However, the bifunctional nature of the molecule—possessing both an aromatic ring and a reactive ester group—suggests its potential utility in this field. The isoxazole ring can impart unique thermal and photophysical properties to a polymer backbone, while the ester group can be utilized for polymerization reactions such as polycondensation or as a site for grafting other molecules.

Theoretical applications could include its incorporation into specialty polymers where properties like thermal stability, refractive index, or specific binding capabilities are desired. Further research is required to explore and validate the practical applications of this compound in creating novel materials with advanced functionalities.

Biochemical Research on Interactions with Biological Systems

In the field of biochemistry, understanding the interactions between small molecules and biological macromolecules is fundamental to drug discovery and the elucidation of biological pathways. This compound and its derivatives are subjects of such investigations.

Insights into Enzyme Mechanisms

While direct studies on this compound's interaction with enzymes are not prominently featured in the literature, research on its corresponding carboxylic acid, 5-phenylisoxazole-3-carboxylic acid, offers valuable insights. Derivatives of this acid have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme implicated in conditions such as gout. nih.gov

A molecular modeling study of a derivative of 5-phenylisoxazole-3-carboxylic acid provided a deeper understanding of its binding mode within the active site of xanthine oxidase. nih.gov Such studies are instrumental in understanding the key molecular interactions—such as hydrogen bonding and hydrophobic interactions—that govern enzyme inhibition. This knowledge of the binding mode provides a rational basis for the design of more potent and selective inhibitors, contributing to our understanding of enzyme mechanisms and how they can be modulated. Although this research focuses on the carboxylic acid, the methyl ester can serve as a valuable synthetic precursor for creating a variety of derivatives for such enzymatic studies.

Exploration of Potential Therapeutic Targets

The investigation of 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors highlights the potential of the 5-phenylisoxazole-3-carboxylate scaffold in targeting therapeutic enzymes. nih.gov The ability to synthesize a variety of compounds based on this core structure allows for the exploration of their activity against a range of biological targets.

The process of drug discovery often begins with the identification of a "lead compound"—a molecule that shows promising activity against a specific biological target. The 5-phenylisoxazole-3-carboxylate framework represents such a lead scaffold. By systematically modifying its structure, medicinal chemists can aim to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This exploration can lead to the identification of novel drug candidates for a variety of diseases. The versatility of this compound as an intermediate is crucial in facilitating the synthesis of these diverse molecular probes for exploring new therapeutic avenues.

This compound: A Versatile Intermediate in Specialized Chemical Fields

This compound, a distinct chemical entity within the isoxazole family, is increasingly recognized for its role as a key synthetic intermediate in various specialized scientific domains. This article explores its applications in the development of analytical chemistry methods and in the synthesis of advanced fluorescent probes for bioimaging, highlighting its utility as a foundational scaffold for more complex functional molecules.

Future Research Directions and Unexplored Avenues for Methyl 5 Phenylisoxazole 3 Carboxylate

Development of Novel Stereoselective Synthetic Pathways

The stereochemistry of a molecule is paramount in determining its biological activity and material properties. While various methods exist for the synthesis of the isoxazole (B147169) ring, future research should prioritize the development of novel stereoselective synthetic pathways for Methyl 5-phenylisoxazole-3-carboxylate. nih.govijpca.org This involves the design of reactions that can control the three-dimensional arrangement of atoms, particularly if chiral centers are introduced into the molecule.

Key areas for exploration include:

Asymmetric Catalysis: The use of chiral catalysts to direct the formation of specific stereoisomers. This could involve metal-catalyzed reactions or organocatalysis to achieve high enantiomeric or diastereomeric excess.

Chiral Pool Synthesis: Employing readily available chiral starting materials to introduce stereocenters into the final product.

Substrate-Controlled Synthesis: Designing substrates with inherent stereochemical information that guides the stereochemical outcome of the reaction.

Successful development of such pathways would not only provide access to enantiomerically pure forms of this compound derivatives but also open avenues for the synthesis of novel, stereochemically complex molecules with potentially enhanced biological activities.

Exploration of Catalytic Applications

The isoxazole nucleus, with its unique electronic properties and coordination sites (nitrogen and oxygen atoms), presents an opportunity for the development of novel catalysts. Future investigations could explore the potential of this compound and its derivatives as ligands for transition metal catalysts or as organocatalysts themselves.

Research in this area could focus on:

Ligand Design: Modification of the this compound structure to enhance its coordination properties with various metals. This could involve the introduction of additional donor atoms or tuning the electronic properties of the phenyl and isoxazole rings.

Catalytic Activity Screening: Testing the catalytic efficacy of novel isoxazole-based complexes in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Asymmetric Catalysis: Designing chiral isoxazole-based ligands for use in asymmetric catalysis, aiming to achieve high enantioselectivity in key chemical reactions.

The development of isoxazole-based catalysts could offer new tools for synthetic chemists and contribute to the advancement of green and sustainable chemistry. mdpi.com

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. Advanced computational modeling can be employed to accelerate the discovery and development of new applications for this compound.

Future computational studies could include:

Quantum Chemical Calculations: Utilizing methods like Density Functional Theory (DFT) to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its behavior in chemical reactions and its interactions with biological targets. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations: Predicting the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes and receptors. This can aid in the rational design of new therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of isoxazole derivatives with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds. nih.gov

A computational study on phenylisoxazole-3/5-carbaldehyde semicarbazone derivatives utilized the B3LYP/6-311G++(d,p) level of theory to determine the most stable conformer and analyze various molecular properties. researchgate.net A similar approach for this compound could provide valuable predictive data.

| Computational Method | Potential Application for this compound |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. |

| Molecular Dynamics (MD) Simulations | Analysis of conformational changes and interactions with biomolecules over time. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. |

In-depth Mechanistic Investigations of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies. Future research should focus on detailed mechanistic investigations of complex reactions involving this compound, particularly those involving the formation and transformation of the isoxazole ring.

Areas for investigation include:

1,3-Dipolar Cycloaddition: This is a common method for synthesizing isoxazoles. rsc.orgmdpi.comnih.gov Detailed studies on the mechanism of this reaction for the synthesis of this compound can lead to improved regioselectivity and stereoselectivity.

Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the isoxazole ring can be opened or rearranged to form other heterocyclic systems. This could lead to the discovery of novel chemical transformations.

Photochemical and Electrochemical Reactions: Exploring the behavior of this compound under photochemical or electrochemical conditions to uncover new reaction pathways and synthetic applications.

Computational studies can play a significant role in elucidating these reaction mechanisms by modeling transition states and reaction intermediates. mdpi.comnih.gov

Design and Synthesis of Next-Generation Biologically Active Derivatives

The isoxazole scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. nih.govijpca.orgresearchgate.netnih.govijpca.orgnih.gov A significant future research direction is the design and synthesis of next-generation biologically active derivatives of this compound.

This can be achieved through:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effect of these modifications on its biological activity. This can help identify the key structural features required for a particular therapeutic effect.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance potency or reduce toxicity.

Hybrid Molecule Design: Combining the isoxazole scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic biological activities.

A study on 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine (B1682287) oxidase inhibitors demonstrated the potential of this scaffold in designing enzyme inhibitors. nih.gov

Integration into Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The phenyl and isoxazole rings of this compound can participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and halogen bonding. This makes it a promising building block for the construction of novel supramolecular assemblies.

Future research in this area could involve:

Crystal Engineering: Studying the crystal packing of this compound and its derivatives to understand and control their solid-state properties.

Self-Assembly: Designing and synthesizing derivatives that can self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or nanotubes.

Host-Guest Chemistry: Investigating the ability of isoxazole-based macrocycles or cages to encapsulate guest molecules, with potential applications in sensing, drug delivery, or catalysis.

Environmental Fate and Degradation Studies (Methodology Focus)

As with any chemical compound that has the potential for widespread use, it is crucial to understand its environmental fate and degradation pathways. Future research should focus on developing and applying robust analytical methodologies to study the environmental behavior of this compound.

Methodological approaches could include:

Abiotic Degradation Studies: Investigating the degradation of the compound under various environmental conditions, such as hydrolysis and photolysis, to determine its persistence in water and soil. missouri.eduiastate.edu

Biotransformation Studies: Identifying the microorganisms capable of degrading this compound and elucidating the metabolic pathways involved. missouri.edu

Analytical Method Development: Developing sensitive and selective analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), for the detection and quantification of the compound and its degradation products in environmental matrices. nih.gov

Understanding the environmental fate of this compound is essential for assessing its potential ecological risks and ensuring its sustainable application. mdpi.comresearchgate.netresearchgate.net

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-phenylisoxazole-3-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via cyclization of acetophenone derivatives. A metal-free approach involves refluxing intermediates with hydroxylamine hydrochloride in methanol (2–3 h) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for Pd-catalyzed couplings), and degassing with nitrogen to prevent side reactions . Yields are monitored via TLC and purified using chromatography (e.g., Et₂O:light petroleum gradients) .

Q. How is this compound characterized spectroscopically?

- Methodology : Key techniques include:

- ¹H/¹³C NMR : Peaks at δ ~7.5–7.6 ppm (aromatic protons), δ ~3.9 ppm (methyl ester), and carbonyl signals at ~167 ppm .

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and ~1600 cm⁻¹ (isoxazole ring) .

- HRMS : Accurate mass confirmation (e.g., [M+H]⁺ calculated vs. observed) .

Q. What are the known biological targets of isoxazole derivatives like this compound?

- Methodology : Isoxazoles are studied for kinase inhibition (e.g., MAPK) and antimicrobial activity. Target engagement is validated via enzymatic assays (IC₅₀ determination) and docking studies using crystal structures of active sites .

Q. How is the stability of this compound assessed under varying storage conditions?

- Methodology : Stability tests include:

- Thermal analysis : TGA/DSC to determine decomposition temperatures.

- Hydrolytic stability : Exposure to humidity (e.g., 40°C/75% RH) monitored via HPLC .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky aryl substituents?

- Methodology :

- Catalyst screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki-Miyaura couplings for sterically hindered boronic acids .

- Solvent effects : High-polarity solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields .

Q. What strategies resolve contradictions in spectroscopic data for isoxazole regioisomers?

- Methodology :

- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations to distinguish between 3- and 4-substituted isomers.

- X-ray crystallography : SHELX-refined structures provide unambiguous regiochemistry confirmation .

Q. How do electronic effects of substituents influence the compound’s bioactivity?

- Methodology :

- SAR studies : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-phenyl position to enhance binding to hydrophobic enzyme pockets.

- Free-Wilson analysis : Quantifies contributions of substituents to activity .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodology :

- DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to assess activation barriers for ester hydrolysis .

- MD simulations : Model solvent effects on reaction pathways .

Q. How are crystalline polymorphs of the compound characterized and controlled?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。